Ethyl 2-bromo-4-cyano-5-fluorobenzoate
Overview
Description
Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol . This compound is known for its unique structure, which includes a bromine, cyano, and fluorine substituent on a benzoate ester.
Preparation Methods
Ethyl 2-bromo-4-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-bromo-4-cyano-5-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-5-fluorobenzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-cyano-5-fluorobenzoate involves its interaction with molecular targets and pathways. The bromine, cyano, and fluorine substituents contribute to its reactivity and ability to form covalent bonds with target molecules . The compound may inhibit specific enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 2-bromo-4-cyano-5-fluorobenzoate can be compared with similar compounds such as:
Ethyl 2-bromo-5-fluorobenzoate: This compound lacks the cyano group, which may affect its reactivity and applications.
Ethyl 4-bromo-2-cyano-5-fluorobenzoate:
Biological Activity
Ethyl 2-bromo-4-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: . Its structure includes a bromine atom, a cyano group, and a fluorine atom, which contribute to its reactivity and interactions with biological targets. The presence of these halogen substituents enhances the compound's lipophilicity, potentially facilitating its incorporation into biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity. Additionally, the fluorine atom may enhance stability and binding affinity to biological macromolecules such as enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness through mechanisms that may include disruption of cell membrane integrity or inhibition of essential metabolic pathways. The compound's structural features allow it to interact with bacterial enzymes, potentially leading to cell death .
Anticancer Potential
In addition to antimicrobial effects, this compound shows promise in anticancer applications. Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction or cell cycle arrest. Its mechanism may involve the modulation of signaling pathways associated with cancer cell survival and growth.
Research Findings
Several studies have been conducted to elucidate the biological activities of this compound:
Case Studies
- Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM. These findings indicate potential for further development as an anticancer therapeutic.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-4-9(12)6(5-13)3-8(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQZJNUZFCHCAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.